molecular formula C12H2Br6O B160505 1,2,3,4,7,8-Hexabromodibenzofuran CAS No. 129880-08-6

1,2,3,4,7,8-Hexabromodibenzofuran

Cat. No. B160505
M. Wt: 641.6 g/mol
InChI Key: MAHGKVWEQHQGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,7,8-Hexabromodibenzofuran (HBDF) is a highly toxic and persistent environmental pollutant that belongs to the family of polybrominated dibenzofurans (PBDFs). It is a byproduct of various industrial processes, such as waste incineration, and is known to be harmful to human health and the environment.

Mechanism Of Action

The mechanism of action of 1,2,3,4,7,8-Hexabromodibenzofuran is not fully understood, but it is believed to act as an endocrine disruptor by interfering with the normal functioning of hormones in the body. 1,2,3,4,7,8-Hexabromodibenzofuran has been shown to bind to the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER), which are involved in regulating various physiological processes. The binding of 1,2,3,4,7,8-Hexabromodibenzofuran to these receptors can lead to the activation or inhibition of downstream signaling pathways, resulting in adverse effects on the body.

Biochemical And Physiological Effects

1,2,3,4,7,8-Hexabromodibenzofuran has been shown to have a wide range of biochemical and physiological effects on humans and animals. It can cause developmental and reproductive abnormalities, immune dysfunction, neurotoxicity, and carcinogenicity. 1,2,3,4,7,8-Hexabromodibenzofuran has been linked to various health problems, such as thyroid dysfunction, liver damage, and cancer. The exact mechanisms by which 1,2,3,4,7,8-Hexabromodibenzofuran exerts its toxic effects are still under investigation.

Advantages And Limitations For Lab Experiments

1,2,3,4,7,8-Hexabromodibenzofuran is a useful compound for studying the toxicity and environmental fate of PBDFs. It has a high degree of persistence and bioaccumulation potential, which makes it a good indicator of environmental contamination. However, the use of 1,2,3,4,7,8-Hexabromodibenzofuran in lab experiments has some limitations. It is a highly toxic and hazardous substance, and its handling and disposal require special precautions. Moreover, the availability of 1,2,3,4,7,8-Hexabromodibenzofuran is limited, and its synthesis is complex and expensive.

Future Directions

There are several future directions for research on 1,2,3,4,7,8-Hexabromodibenzofuran. One area of focus is the development of more efficient and cost-effective synthesis methods for 1,2,3,4,7,8-Hexabromodibenzofuran and other PBDFs. Another area of research is the identification of the transformation pathways and degradation products of 1,2,3,4,7,8-Hexabromodibenzofuran in the environment. This will help in understanding the fate and transport of 1,2,3,4,7,8-Hexabromodibenzofuran and its potential impact on human health and the environment. Additionally, more studies are needed to elucidate the mechanism of action of 1,2,3,4,7,8-Hexabromodibenzofuran and its effects on the endocrine system. This will aid in the development of effective strategies for mitigating the adverse effects of 1,2,3,4,7,8-Hexabromodibenzofuran on human and animal health.

Synthesis Methods

1,2,3,4,7,8-Hexabromodibenzofuran is synthesized through the bromination of dibenzofuran, which is a polycyclic aromatic hydrocarbon. The reaction is typically carried out using bromine or hydrogen bromide as the brominating agent in the presence of a catalyst, such as iron or copper. The yield of 1,2,3,4,7,8-Hexabromodibenzofuran is influenced by various factors, such as the reaction temperature, time, and concentration of the reactants.

Scientific Research Applications

1,2,3,4,7,8-Hexabromodibenzofuran has been extensively studied in the field of environmental science due to its persistence and toxicity. It is used as a model compound for studying the fate and transport of PBDFs in the environment. Researchers have investigated the sources, distribution, and accumulation of 1,2,3,4,7,8-Hexabromodibenzofuran in various environmental matrices, such as soil, sediment, and biota. They have also studied the transformation pathways and degradation products of 1,2,3,4,7,8-Hexabromodibenzofuran under different environmental conditions.

properties

IUPAC Name

1,2,3,4,7,8-hexabromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br6O/c13-4-1-3-6(2-5(4)14)19-12-7(3)8(15)9(16)10(17)11(12)18/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHGKVWEQHQGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)OC3=C2C(=C(C(=C3Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br6O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073861
Record name 1,2,3,4,7,8-Hexabromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

641.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,7,8-Hexabromodibenzofuran

CAS RN

129880-08-6
Record name Dibenzofuran, 1,2,3,4,7,8-hexabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129880086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,7,8-Hexabromodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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